molecular formula C18H22N4O2S B2783513 4-amino-N-(3,4-dimethylbenzyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide CAS No. 1286703-21-6

4-amino-N-(3,4-dimethylbenzyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide

Cat. No. B2783513
CAS RN: 1286703-21-6
M. Wt: 358.46
InChI Key: QJKKKNJRSCVOJO-UHFFFAOYSA-N
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Description

4-amino-N-(3,4-dimethylbenzyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H22N4O2S and its molecular weight is 358.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Heterocyclic Chemistry

  • Heterocyclic Compound Synthesis : Research on compounds such as 4-amino-1,2,3-triazole-5-carboxamides and their derivatives highlights the importance of such molecules in synthesizing heterocyclic compounds. These compounds serve as key intermediates in the synthesis of a wide range of heterocyclic structures with potential pharmaceutical applications (Albert & Trotter, 1979).

Catalysis and Synthetic Methodology

  • Multicomponent Reactions (MCRs) : Studies on isocyanide-based multicomponent reactions (IMCRs) such as the Passerini and Ugi reactions, where molecules similar to the query compound may act as reactants or catalysts, demonstrate the compound's potential role in creating diverse chemical structures. These reactions are fundamental in synthetic chemistry for constructing complex molecules efficiently (Wang et al., 2018).

Antimicrobial and Anticancer Activities

  • Biological Activity : Research involving pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents indicates a wider interest in nitrogen-containing heterocycles for their potential biological activities. Compounds structurally related to the query may thus hold promise in the development of new therapeutic agents with anticancer or anti-inflammatory properties (Rahmouni et al., 2016).

Drug Discovery and Development

  • GyrB Inhibitors for Tuberculosis : The design and synthesis of thiazole-aminopiperidine hybrid analogs as inhibitors of Mycobacterium tuberculosis GyrB suggest the potential of structurally similar compounds in drug discovery, particularly as antibacterial agents against tuberculosis (Jeankumar et al., 2013).

properties

IUPAC Name

4-amino-N-[(3,4-dimethylphenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-11-5-6-13(9-12(11)2)10-20-17(23)16-14(19)15(21-25-16)18(24)22-7-3-4-8-22/h5-6,9H,3-4,7-8,10,19H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKKKNJRSCVOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC(=O)C2=C(C(=NS2)C(=O)N3CCCC3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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